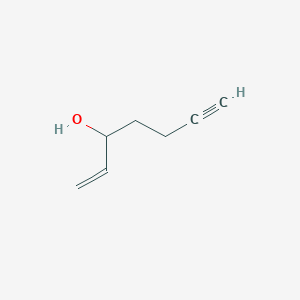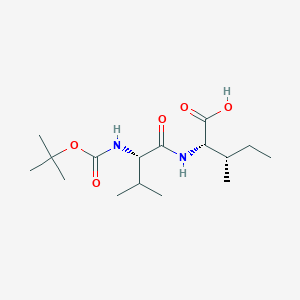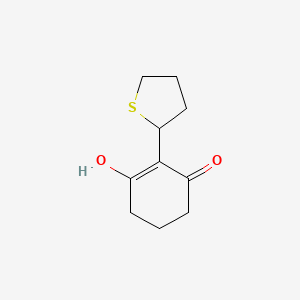
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head, making it an effective surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
-
Starting Materials
- N,N-dimethyl-1-dodecanamine
- 2-(2,3,5,6-tetramethylphenoxy)ethyl bromide
-
Reaction Conditions
- Solvent: Acetone or ethanol
- Temperature: Reflux (approximately 78-80°C for ethanol)
- Time: Several hours to ensure complete reaction
-
Procedure
- Mix the starting materials in the solvent.
- Heat the mixture under reflux.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide undergoes various chemical reactions, including:
-
Substitution Reactions
- The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
- Common reagents: Sodium hydroxide, sodium chloride, sodium acetate.
- Conditions: Aqueous or alcoholic medium, room temperature to reflux.
-
Oxidation Reactions
- The compound can undergo oxidation at the phenoxy group.
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Aqueous medium, room temperature to elevated temperatures.
-
Reduction Reactions
- Reduction of the phenoxy group can be achieved using reducing agents.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents, room temperature to reflux.
Major Products Formed
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alkylated phenoxy derivatives.
Scientific Research Applications
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide has diverse applications in scientific research:
-
Chemistry
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of micelles and vesicles for studying surfactant behavior.
-
Biology
- Utilized in cell membrane studies due to its surfactant properties.
- Acts as a model compound for studying the interaction of quaternary ammonium compounds with biological membranes.
-
Medicine
- Investigated for its antimicrobial properties.
- Potential use in drug delivery systems due to its ability to form micelles.
-
Industry
- Used in the formulation of detergents and disinfectants.
- Employed in the textile industry as an antistatic agent.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide involves its interaction with cell membranes. The hydrophobic dodecyl chain inserts into the lipid bilayer, disrupting membrane integrity. The quaternary ammonium head interacts with the polar head groups of the lipids, leading to increased membrane permeability and potential cell lysis. This mechanism is responsible for its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-trimethyl-1-dodecanaminium bromide
- N-dodecyl-N,N-dimethyl-1-dodecanaminium chloride
- Lauryl sultaine
Comparison
1-Dodecanaminium, N,N-dimethyl-N-(2-(2,3,5,6-tetramethylphenoxy)ethyl)-,bromide is unique due to the presence of the tetramethylphenoxy group, which imparts distinct chemical and physical properties. Compared to other quaternary ammonium compounds, it has enhanced surfactant properties and a broader range of applications in scientific research and industry.
Properties
CAS No. |
73430-81-6 |
|---|---|
Molecular Formula |
C26H48BrNO |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
dodecyl-dimethyl-[2-(2,3,5,6-tetramethylphenoxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C26H48NO.BrH/c1-8-9-10-11-12-13-14-15-16-17-18-27(6,7)19-20-28-26-24(4)22(2)21-23(3)25(26)5;/h21H,8-20H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
POZAVOJQOHUJHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=C(C(=CC(=C1C)C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


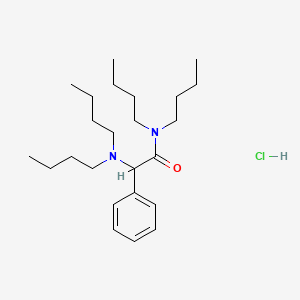
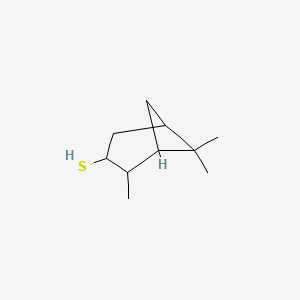
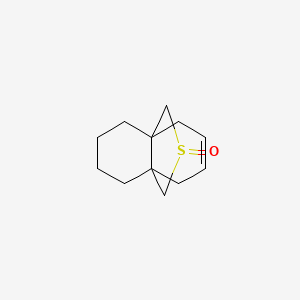
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)
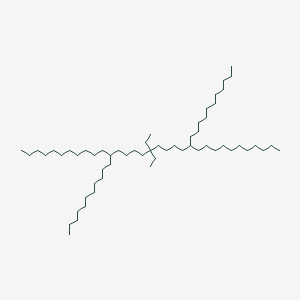
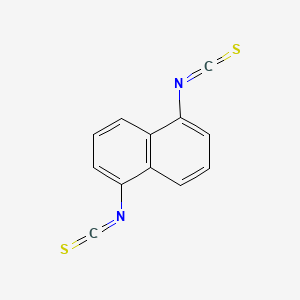
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
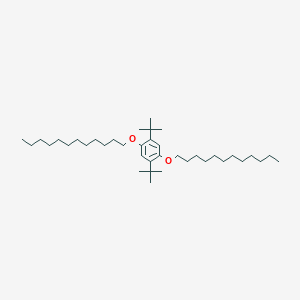
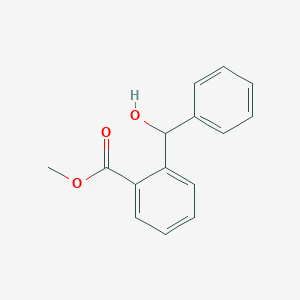
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
